molecular formula C17H16ClN3O4 B12030020 N-(2-chlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide

N-(2-chlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide

Cat. No.: B12030020
M. Wt: 361.8 g/mol
InChI Key: JJPQBNCTSBITAQ-VXLYETTFSA-N
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Description

    N-(2-chlorophenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide: , belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It exhibits analgesic, anti-inflammatory, and antipyretic properties.

  • The compound’s chemical structure consists of a chlorophenyl group, a dimethoxyphenyl group, and an oxamide moiety.
  • Oxametacin is used primarily for pain relief and inflammation management.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that oxametacin’s safety profile and specific applications should be evaluated by medical professionals

    Properties

    Molecular Formula

    C17H16ClN3O4

    Molecular Weight

    361.8 g/mol

    IUPAC Name

    N-(2-chlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide

    InChI

    InChI=1S/C17H16ClN3O4/c1-24-14-8-7-11(9-15(14)25-2)10-19-21-17(23)16(22)20-13-6-4-3-5-12(13)18/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+

    InChI Key

    JJPQBNCTSBITAQ-VXLYETTFSA-N

    Isomeric SMILES

    COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl)OC

    Canonical SMILES

    COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl)OC

    Origin of Product

    United States

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